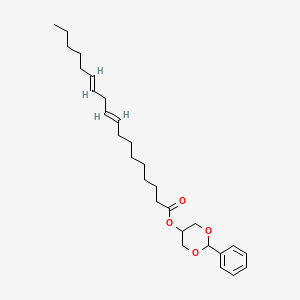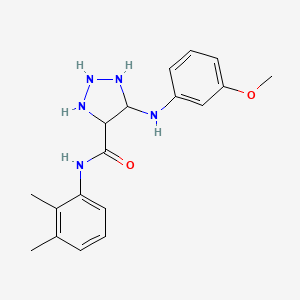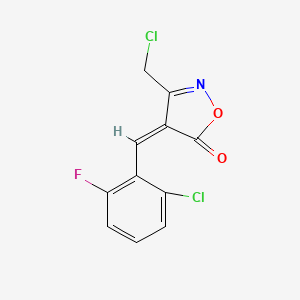![molecular formula C18H26N4O2 B12342345 5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342345.png)
5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethoxyphenyl group, and a pyrazolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl group, which can be achieved through cyclopropanation reactions. The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the pyrazolidine carboxamide moiety through condensation reactions with appropriate amines and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles like sodium hydroxide or ammonia can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-N’-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-cyclopropyl-N’-(1-(4-methylphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-cyclopropyl-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H26N4O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-3-15(12-7-9-14(10-8-12)24-4-2)19-22-18(23)17-11-16(20-21-17)13-5-6-13/h7-10,13,16-17,20-21H,3-6,11H2,1-2H3,(H,22,23)/b19-15+ |
InChI Key |
ZQGRIPQYTYXGHS-XDJHFCHBSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1CC(NN1)C2CC2)/C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCC(=NNC(=O)C1CC(NN1)C2CC2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12342270.png)

![5-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12342275.png)
![1-({4'-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B12342281.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B12342286.png)
![8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342300.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342307.png)



![2-[(3-Bromophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12342324.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)

